molecular formula C43H64O4 B1264718 3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid

3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid

Cat. No.: B1264718
M. Wt: 645 g/mol
InChI Key: KYBJQEICWVEWIL-TUUMQRACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid is a 3-methoxy-4-hydroxy-5-all-trans-polyprenylbenzoic acid in which the polyprenyl component is specified as heptaprenyl. It is a conjugate acid of a 3-methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoate.

Scientific Research Applications

Nanohybrid Encapsulation for Flavor Control

3-Methoxy-4-hydroxybenzoic acid, a flavoring agent in foods, has been encapsulated in layered double hydroxide (LDH) to produce nanohybrids. These nanohybrids demonstrate controlled release kinetics, offering potential applications in food flavoring and preservation (Hong, Oh, & Choy, 2008).

Antioxidant Activity in Marine-Derived Fungi

A phenyl ether derivative of 3-methoxy-4-hydroxybenzoic acid was isolated from the marine-derived fungus Aspergillus carneus. This compound exhibited strong antioxidant activity, suggesting its potential for therapeutic applications (Xu et al., 2017).

Spectroscopic Investigations for Chemical Analysis

Spectroscopic studies of 3-methoxy-4-hydroxybenzoic acid have provided valuable insights into its structural and chemical properties. These findings are crucial for its use in various analytical and synthetic applications (Holzer & Hallak, 2004).

Vibrational and Surface-Enhanced Raman Spectra

The vibrational and surface-enhanced Raman spectra of 3-methoxy-4-hydroxybenzoic acid have been explored, providing a basis for its detection and quantification at very low concentrations. This makes it valuable for analytical applications in various fields, including food science and pharmaceuticals (Clavijo, Menendez, & Aroca, 2008).

Antimicrobial and Anticancer Activities

A compound related to 3-methoxy-4-hydroxybenzoic acid, isolated from the lichen Parmelia erumpens, showed significant antimicrobial and anticancer activities. This suggests its potential as a candidate for developing new therapeutic agents (Aravind et al., 2014).

Hydrolysis and Reactivity Studies

Studies on the hydrolysis of methoxy groups in similar compounds have provided insights into their chemical reactivity. This knowledge is fundamental for understanding the behavior of 3-methoxy-4-hydroxybenzoic acid in various chemical environments (Cox, Onyido, & Buncel, 1992).

Properties

Molecular Formula

C43H64O4

Molecular Weight

645 g/mol

IUPAC Name

3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C43H64O4/c1-32(2)16-10-17-33(3)18-11-19-34(4)20-12-21-35(5)22-13-23-36(6)24-14-25-37(7)26-15-27-38(8)28-29-39-30-40(43(45)46)31-41(47-9)42(39)44/h16,18,20,22,24,26,28,30-31,44H,10-15,17,19,21,23,25,27,29H2,1-9H3,(H,45,46)/b33-18+,34-20+,35-22+,36-24+,37-26+,38-28+

InChI Key

KYBJQEICWVEWIL-TUUMQRACSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 2
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Reactant of Route 3
3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 4
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Reactant of Route 5
3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid
Reactant of Route 6
3-Methoxy-4-hydroxy-5-all-trans-heptaprenylbenzoic acid

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